4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine - 2640958-78-5

4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Catalog Number: EVT-6607290
CAS Number: 2640958-78-5
Molecular Formula: C20H26BrN5O
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. It has demonstrated significant antitumor activity in preclinical models of bladder cancer overexpressing wild-type FGFR3. []

(E)-4-(6-(4-(2-(pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine

  • Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and packing arrangement within the crystal lattice. []
  • Compound Description: PDM-042 is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It exhibits high affinity for rat striatum membranes and demonstrates excellent brain penetration. In rat models relevant to schizophrenia, PDM-042 effectively antagonizes MK-801-induced hyperlocomotion and attenuates the conditioned avoidance response (CAR) with minimal adverse effects. []

4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine (DMTPM)

  • Compound Description: DMTPM has been synthesized using a one-pot multicomponent approach and characterized using various spectroscopic techniques, including 1H & 13C NMR, HR-MS, and single-crystal X-ray diffraction. []
  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting selectivity for ENT2 over ENT1. It acts as an irreversible and non-competitive inhibitor, potentially targeting a different binding site in ENT1 compared to other conventional inhibitors. []
  • Compound Description: This compound and its analogues are highly potent dopamine D2/D3 agonists that also demonstrate iron chelation properties. They have shown efficacy in reversing locomotor activity in reserpinized rats and exhibit potent rotational activity in 6-OHDA lesioned rats, indicating potential for treating Parkinson's disease. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

  • Compound Description: This compound series has led to the development of potent and selective D3 dopamine receptor agonists. Notably, (-)-21a demonstrated high affinity and full agonist activity at both D2 and D3 receptors. It exhibited significant efficacy in reversing hypolocomotion in reserpinized rats, suggesting potential as an anti-Parkinson's disease drug. [, ]

7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

  • Compound Description: Research on this compound focused on developing heterocyclic bioisosteric analogues as highly potent and selective agonists for the dopamine D3 receptor. The derivative (-)-34 demonstrated potent rotational activity in a 6-OH-DA unilaterally lesioned rat model, signifying potential for neuroprotective treatment of Parkinson's disease. []
  • Compound Description: This combination demonstrated potential as an antimicrobial and antifungal agent in a study on the treatment of fungal diseases in sheep. []

(S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue

  • Compound Description: This series focused on developing D3 receptor preferring agonists. Compound (-)-24c (D-301) exhibited preferential agonist activity for the D3 receptor and, along with (-)-24b, exhibited potent radical scavenging activity. Both compounds showed high in vivo activity in two Parkinson’s disease animal models. []

3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound's crystal structure has been determined, revealing its molecular geometry and interactions within the crystal lattice. It features a piperazine ring in a chair conformation and a triazole ring forming specific dihedral angles with the piperazine and benzene rings. []

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound has been determined, revealing its conformation and intermolecular interactions in the solid state. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

  • Compound Description: This compound has shown promising antiproliferative activity against human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer), suggesting its potential as an anticancer agent. []

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones

  • Compound Description: This series of compounds was synthesized and evaluated for their activity at 5-HT1A and 5-HT2A receptors. Compounds with aryl substituents at specific positions on the pyridone ring exhibited notable affinity for 5-HT1A receptors. []

Properties

CAS Number

2640958-78-5

Product Name

4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

IUPAC Name

4-[6-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

Molecular Formula

C20H26BrN5O

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)5-6-24-7-9-25(10-8-24)19-15-20(23-16-22-19)26-11-13-27-14-12-26/h1-4,15-16H,5-14H2

InChI Key

FPVFGTMWNHANSQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=CC(=NC=N3)N4CCOCC4

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=CC(=NC=N3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.